Chlorambucil-d8-1
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Overview
Description
Chlorambucil-d8-1 is a deuterium-labeled derivative of Chlorambucil, an orally active antineoplastic agent. Chlorambucil belongs to the nitrogen mustard group and is used primarily in the treatment of chronic lymphocytic leukemia, ovarian and breast carcinomas, and Hodgkin’s disease . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the drug, providing insights into its behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorambucil-d8-1 is synthesized by incorporating deuterium into the Chlorambucil molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis of Chlorambucil .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as solvent evaporation and sonication are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Chlorambucil-d8-1 undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, this compound forms covalent bonds with DNA, leading to DNA cross-linking and strand breaks.
Oxidation and Reduction: These reactions can modify the functional groups in the molecule, affecting its activity and stability.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups to study the effects on the molecule’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include deuterated solvents, alkylating agents, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from the reactions of this compound include various deuterated derivatives and metabolites. These products are analyzed to understand the pharmacokinetics and metabolic pathways of the compound .
Scientific Research Applications
Chlorambucil-d8-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Cancer Research: This compound is used to investigate the mechanisms of action and resistance in cancer cells, providing insights into potential therapeutic strategies
Drug Development: The compound is used as a reference standard in the development of new antineoplastic agents, helping to evaluate their efficacy and safety.
Biological Studies: Researchers use this compound to study the interactions between the drug and various biological targets, such as DNA and proteins.
Mechanism of Action
Chlorambucil-d8-1 exerts its effects by interfering with DNA replication and transcription. As an alkylating agent, it forms covalent bonds with DNA, leading to cross-linking and strand breaks. This DNA damage triggers cell cycle arrest and apoptosis, primarily through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein . The deuterium labeling does not significantly alter the mechanism of action but allows for detailed studies of the drug’s behavior in biological systems .
Comparison with Similar Compounds
Chlorambucil-d8-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity but different metabolic pathways and side effects.
This compound’s uniqueness lies in its ability to provide detailed insights into the pharmacokinetics and metabolism of Chlorambucil, aiding in the development of more effective and safer therapeutic strategies .
Properties
Molecular Formula |
C14H19Cl2NO2 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]-2,3,5,6-tetradeuteriophenyl]-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i1D2,2D2,4D,5D,6D,7D |
InChI Key |
JCKYGMPEJWAADB-SYZFILGYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])CC(=O)O)[2H])[2H])N(CCCl)CCCl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
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